HyP-1, or Hypericum perforatum PR-10 protein, is a plant protein primarily associated with the species Hypericum perforatum, commonly known as St. John's Wort. This protein belongs to the Pathogenesis-Related 10 (PR-10) family, which is characterized by its role in plant defense mechanisms against pathogens. The structure of HyP-1 exhibits a canonical PR-10 fold, consisting of a large seven-stranded antiparallel β-sheet that forms a "baseball glove" shape over a long C-terminal helix. This configuration is crucial for its biological functions and interactions with various ligands, including melatonin .
HyP-1 has been implicated in several physiological processes within the plant, although its direct involvement in stress responses remains unproven. The protein's expression is widespread across various plant tissues, with the highest levels found in roots .
HyP-1 exhibits several biological activities that contribute to its significance in both plant physiology and potential therapeutic applications. It has been shown to bind to melatonin, which could influence various biological processes such as growth regulation and stress response. Additionally, HyP-1 has demonstrated anti-inflammatory properties in animal studies, suggesting potential applications in pharmacology .
The protein's interaction with voltage-gated sodium channels indicates its role in modulating ion currents, further highlighting its importance in cellular signaling pathways .
The synthesis of HyP-1 typically involves recombinant DNA technology. The gene encoding HyP-1 is cloned into an expression vector and transformed into suitable host cells (often Escherichia coli or yeast) for protein production. Following expression, the protein is purified using techniques such as affinity chromatography or size-exclusion chromatography to obtain a high-purity product suitable for structural and functional studies .
Crystallization of HyP-1 for structural analysis involves pre-incubation with ligands like melatonin and screening various crystallization conditions using methods such as vapor diffusion .
HyP-1 has several promising applications:
Interaction studies have revealed that HyP-1 can bind melatonin and other ligands, suggesting its involvement in various biochemical pathways. The crystal structure of HyP-1 in complex with melatonin provides insights into how this protein may regulate physiological responses within plants. Additionally, studies involving voltage-gated sodium channels indicate that HyP-1 can modulate ion currents, which is critical for maintaining cellular homeostasis .
Several compounds share structural or functional similarities with HyP-1. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Hypericin | Biosynthetic pathway involvement | Known for antidepressant properties |
| PR-10 Proteins | Structural similarity | Diverse roles in plant defense |
| Melatonin | Ligand binding | Hormonal regulator with broad effects |
HyP-1 stands out due to its specific binding affinity for melatonin and its proposed role in the biosynthesis of hypericin. Unlike other PR-10 proteins that may have more generalized functions in pathogen response, HyP-1's unique interactions suggest specialized roles in both plant physiology and potential therapeutic applications.
HyP-1 is systematically named Hypoxia Probe 1, with the molecular formula C₃₇H₃₃BF₂N₄O₂ and a molecular weight of 614.5 g/mol. Its structure features a boron-dipyrromethene (BODIPY) core modified with an N-oxide trigger, enabling hypoxia-sensitive reduction. Key synonyms include:
The probe’s five-membered aromatic ring system incorporates a hydroxyl group and fluorine substituents, which enhance photostability and redshifted absorption/emission profiles.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₇H₃₃BF₂N₄O₂ | |
| Molecular Weight | 614.5 g/mol | |
| Absorption Maximum | 650 nm (post-reduction) | |
| Quantum Yield | 0.027 (HyP-1), 0.33 (reduced form) |
HyP-1 emerged from efforts to address limitations in hypoxia detection, such as poor spatial resolution and invasiveness in existing methods. Initial work by Jefferson Chan’s team at the University of Illinois (2017) focused on designing a probe responsive to enzymatic reduction under low oxygen conditions. Key milestones include:
The probe’s bioreducibility was validated in vitro using heme proteins like cytochrome P450 (CYP450), which catalyze N-oxide reduction in hypoxic environments.
HyP-1’s innovation lies in its dual-modality functionality and hypoxia-specific activation:
Under hypoxia, HyP-1’s N-oxide group is reduced to an aniline derivative (red-HyP-1), causing a 90 nm bathochromic shift in absorption (to 650 nm). This shift enables ratiometric imaging, where excitation at distinct wavelengths discriminates between oxygenated and hypoxic regions. Key advantages include:
HyP-1 exhibits near-infrared (NIR) fluorescence at 720 nm (red-HyP-1), facilitating correlative imaging with photoacoustic data. This dual-mode capability was demonstrated in murine models of:
Hypoxia Probe 1 (HyP-1) represents a sophisticated molecular probe designed specifically for photoacoustic imaging of hypoxic conditions [1] [11]. The compound exhibits a molecular formula of C₃₇H₃₃BF₂N₄O₂ with a molecular weight of 614.5 grams per mole [1]. The core structural framework of HyP-1 is built upon an aza-boron dipyrromethene (aza-BODIPY) scaffold, which provides the fundamental photophysical properties essential for imaging applications [11] [13].
The aza-BODIPY core structure distinguishes itself from conventional boron dipyrromethene frameworks through the incorporation of nitrogen atoms within the conjugated system [8] [10]. This modification extends the conjugation and shifts the absorption and emission profiles toward the near-infrared region, enabling deeper tissue penetration capabilities [10] [30]. The boron center is coordinated with two fluorine atoms in a tetrahedral geometry, maintaining the characteristic stability of the dipyrromethene framework [11] [13].
At the meso-position of the aza-BODIPY core, HyP-1 features an N,N-diethylaniline N-oxide substituent, which serves as the critical hypoxia-responsive functional group [11] [13]. This N-oxide moiety represents the key innovation in the molecular design, as it undergoes selective bioreduction under hypoxic conditions [11] [27]. The electron-donating properties of the diethylamino groups enhance the electronic density of the aromatic system, contributing to the overall photophysical characteristics of the probe [11] [13].
| Property | HyP-1 Values | Red-HyP-1 Values |
|---|---|---|
| Molecular Formula | C₃₇H₃₃BF₂N₄O₂ | C₃₇H₃₃BClF₂N₄O |
| Molecular Weight (g/mol) | 614.5 | 633.95 |
| Core Structure | Aza-BODIPY (Boron Dipyrromethene) | Aza-BODIPY (Boron Dipyrromethene) |
| Meso-Position Substituent | N,N-diethylaniline N-oxide | N,N-diethylaniline |
| Hypoxia-Responsive Group | N-oxide functional group | Reduced aniline group |
| Absorption Maximum (nm) | 670 | 760-770 |
| Emission Maximum (nm) | 697 | 798 |
The photophysical properties of HyP-1 demonstrate optimal characteristics for near-infrared imaging applications [11] [13]. The compound exhibits an absorption maximum at 670 nanometers and an emission maximum at 697 nanometers, providing a Stokes shift of 27 nanometers [1] [11]. These spectral properties position HyP-1 within the biological transparency window, where tissue absorption and scattering are minimized [11] [14].
The hypoxia-responsive mechanism centers on the N-oxide functional group, which undergoes a two-electron reduction process catalyzed by heme proteins such as cytochrome P450 enzymes [11] [13] [25]. This reduction converts the N-oxide to the corresponding aniline, designated as red-HyP-1, resulting in significant spectral changes [11] [18]. The reduction process is oxygen-dependent, with the reaction being inhibited under normoxic conditions due to competitive oxygen binding to the heme iron center [11] [28].
Upon reduction, red-HyP-1 exhibits dramatically altered photophysical properties compared to the parent compound [11] [18]. The absorption maximum shifts to approximately 760-770 nanometers, representing a bathochromic shift of approximately 90 nanometers [11] [13]. The emission maximum correspondingly shifts to 798 nanometers [18] [33]. This substantial spectral separation enables ratiometric detection and provides the foundation for selective hypoxia imaging [11] [13].
The molecular architecture incorporates several design elements that enhance functionality for biological applications [11] [13]. The aza-BODIPY framework provides excellent photostability and high molar absorptivity, essential characteristics for photoacoustic imaging [10] [30]. The meso-substitution pattern allows for electronic modulation without compromising the core fluorophore stability [22] [30]. The N-oxide trigger mechanism offers rapid response kinetics and irreversible activation, distinguishing it from reversible redox-cycling agents [11] [27].
The synthetic approach to HyP-1 employs a multi-step strategy designed to construct the complex aza-BODIPY framework while incorporating the essential N-oxide functionality [11]. The synthesis begins with the preparation of key building blocks, designated as compounds 3 and 4, which serve as fundamental precursors for the subsequent condensation reactions [11].
The initial synthetic step involves a Claisen-Schmidt condensation reaction between the prepared building blocks 3 and 4 [11]. This condensation forms a critical intermediate that establishes the extended conjugation system necessary for the near-infrared optical properties [11]. The Claisen-Schmidt mechanism proceeds through an aldol-type condensation followed by dehydration, creating the α,β-unsaturated system that bridges the electron-donating and electron-accepting components of the molecule [11].
| Compound | Description | Synthesis Method | Function |
|---|---|---|---|
| Building Block 3 | Key building block for synthesis | Preparation via specific synthetic route | Starting material component |
| Building Block 4 | Key building block for synthesis | Preparation via specific synthetic route | Starting material component |
| Intermediate (Claisen-Schmidt) | Product of Claisen-Schmidt condensation | Claisen-Schmidt condensation reaction | Intermediate formation |
| Dipyrromethene Core | BODIPY framework after complexation | Boron complexation with BF₃·OEt₂ | Core fluorophore structure |
| HyP-1 (Final Product) | N-oxide containing hypoxia probe | Multi-step synthesis from building blocks | Hypoxia-responsive photoacoustic probe |
Following the condensation step, the synthetic pathway proceeds through cyclization and oxidation processes to establish the dipyrromethene framework [19] [21]. The formation of the dipyrromethene core typically involves the condensation of pyrrole derivatives with appropriate carbonyl compounds under acidic conditions [19] [22]. Oxidation with reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or p-chloranil converts the dipyrromethene to the fully conjugated system [19] [24].
The boron complexation represents a crucial step in the synthesis, where the dipyrromethene ligand coordinates with boron trifluoride etherate (BF₃·OEt₂) to form the characteristic BODIPY framework [19] [20] [24]. This complexation stabilizes the π-electron system and imparts the distinctive photophysical properties of the BODIPY chromophore [19] [24]. The reaction typically requires the presence of a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the generated acid and facilitate the complexation process [19] [24].
The incorporation of the N-oxide functionality requires careful synthetic planning to ensure compatibility with the various reaction conditions employed throughout the synthesis [11] [25]. The N-oxide group can be introduced either through direct oxidation of a tertiary amine precursor or through the incorporation of pre-formed N-oxide building blocks [25] [26]. The oxidation approach typically employs mild oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide to avoid over-oxidation or degradation of the sensitive aza-BODIPY framework [25] [26].
Alternative synthetic strategies may involve the preparation of the N-oxide functionality prior to the final coupling reactions [11] [25]. This approach requires the synthesis of N-oxide-containing building blocks that can be incorporated into the growing molecular framework through established coupling methodologies [25] [27]. The choice of synthetic strategy depends on the compatibility of the N-oxide group with the various reaction conditions and the overall synthetic efficiency [25] [27].
The synthetic pathway must account for the electronic effects of the N-oxide substituent on the reactivity of the aza-BODIPY core [11] [26]. The electron-withdrawing nature of the N-oxide group can influence the nucleophilicity and electrophilicity of various positions within the molecule, affecting the selectivity and efficiency of subsequent transformations [26] [30]. Careful optimization of reaction conditions, including temperature, solvent selection, and catalyst choice, is essential to achieve high yields and purity [19] [24].
Purification of the final product typically involves column chromatography using appropriate solvent systems that can separate HyP-1 from synthetic impurities and unreacted starting materials [11] [19]. The polar nature of the N-oxide functionality may require the use of polar eluents or gradient elution techniques to achieve effective separation [19] [25]. Characterization of the synthesized compound involves comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy, mass spectrometry, and ultraviolet-visible spectrophotometry [11] [19].
The structural framework of HyP-1 provides multiple opportunities for chemical modifications aimed at enhancing specific functional properties [8] [11]. These modifications can target various aspects of the molecule, including spectral properties, cellular uptake, tissue distribution, and hypoxia sensitivity [8] [22]. The modular design of the aza-BODIPY core allows for systematic structure-activity relationship studies to optimize performance for specific imaging applications [8] [10].
Modifications to the aza-BODIPY core structure can significantly alter the photophysical properties of the probe [8] [22]. Substitution patterns at the 2, 6, 3, and 5 positions of the BODIPY framework can modulate the absorption and emission wavelengths, molar absorptivity, and quantum yield [8] [22] [30]. Heavy atom substitution, particularly with bromine or iodine, can enhance intersystem crossing and promote singlet oxygen generation for potential photodynamic applications [22] [29]. These modifications can shift the balance between fluorescence and non-radiative decay pathways, optimizing the probe for photoacoustic signal generation [8] [33].
| Modification Type | Enhancement Purpose | Mechanism | Result |
|---|---|---|---|
| N-oxide Trigger | Hypoxia-selective activation | Two-electron bioreduction by heme proteins | Oxygen-dependent selectivity |
| Aza-BODIPY Core | Near-infrared absorption/emission | Extended conjugation system | Deep tissue penetration capability |
| Meso-Position Substitution | Electronic property modulation | Electronic density modification | Tunable optical properties |
| Spectral Tuning | Photoacoustic signal optimization | 90 nm spectral shift upon reduction | 3.6-fold molar absorptivity increase |
| Biocompatibility Enhancement | Cellular uptake and compatibility | Molecular design for biological systems | Suitable for in vivo applications |
The meso-position of the aza-BODIPY core offers particularly versatile opportunities for functional modifications [11] [22]. Substitution at this position can introduce various functional groups without significantly disrupting the core electronic structure [22] [30]. Electron-donating substituents such as methoxy, amino, or alkyl groups can bathochromically shift the absorption and emission spectra, while electron-withdrawing groups such as nitro, cyano, or carbonyl functionalities produce hypsochromic shifts [9] [22]. These electronic effects can be leveraged to fine-tune the spectral properties for optimal tissue penetration and imaging contrast [22] [30].
Derivatives incorporating different N-oxide structures have been explored to modulate the hypoxia sensitivity and reduction kinetics [25] [27]. Structural variations in the N-oxide substituent can alter the rate of bioreduction and the oxygen-dependent selectivity [27] [31]. Aliphatic N-oxides typically exhibit different reduction potentials compared to aromatic N-oxides, affecting the threshold oxygen concentration required for activation [25] [28]. Steric hindrance around the N-oxide center can also influence the accessibility to reducing enzymes, providing a mechanism for tuning the reduction kinetics [27] [31].
Conformational restriction through cyclization or bridging modifications can enhance the photophysical properties of aza-BODIPY derivatives [8] [10]. Rigidification of the molecular structure typically increases the fluorescence quantum yield and reduces non-radiative decay pathways [8] [10]. This approach has been successfully applied in related aza-BODIPY systems, where conformational constraints led to improved brightness and photostability [8] [10]. Such modifications could potentially be applied to HyP-1 derivatives to optimize the photoacoustic signal generation efficiency [8] [33].
Water solubility and biocompatibility can be enhanced through the incorporation of hydrophilic substituents such as polyethylene glycol chains, carboxylate groups, or quaternary ammonium salts [29] [30]. These modifications improve the aqueous solubility of the typically hydrophobic aza-BODIPY core while maintaining the essential photophysical properties [29] [30]. Pegylation strategies have proven particularly effective in biological applications, providing enhanced circulation times and reduced non-specific binding [29] [30].
Targeted delivery capabilities can be incorporated through conjugation with specific recognition elements such as peptides, antibodies, or small molecule ligands [30]. These modifications enable selective accumulation in tissues or cells of interest, potentially improving the imaging contrast and specificity [30]. The modular design of the aza-BODIPY framework allows for straightforward conjugation chemistry at various positions without compromising the core functionality [30].
The development of multimodal derivatives represents an advanced approach to enhancing the utility of HyP-1-based probes [11] [13]. Incorporation of additional imaging modalities such as magnetic resonance contrast agents or positron emission tomography reporters can provide complementary information and improve the overall diagnostic capability [11] [13]. These hybrid systems leverage the strengths of multiple imaging techniques while maintaining the unique hypoxia-responsive properties of the N-oxide trigger [11] [13].